(3R,5R)-Rosuvastatin Sodium Salt is a stereoisomer of rosuvastatin, a potent lipid-lowering agent classified within the statin group. This compound is primarily used for managing dyslipidemia and reducing the risk of cardiovascular diseases. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. Rosuvastatin acts by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, crucial in cholesterol biosynthesis in the liver, thereby lowering serum cholesterol levels.
(3R,5R)-Rosuvastatin Sodium Salt is derived from the fermentation of specific microorganisms or through synthetic chemical processes. It belongs to the class of statins, which are characterized by their ability to lower cholesterol levels in the blood. Statins are widely prescribed for their efficacy in preventing cardiovascular events and managing conditions related to high cholesterol.
The synthesis of (3R,5R)-Rosuvastatin Sodium Salt involves several key steps:
The molecular formula of (3R,5R)-Rosuvastatin Sodium Salt is , with a molecular weight of approximately 503.52 g/mol. The compound features a complex structure characterized by multiple functional groups, including hydroxyl groups and a fluorophenyl moiety, contributing to its biological activity.
The chemical reactivity of (3R,5R)-Rosuvastatin Sodium Salt includes:
These reactions are critical for both synthetic pathways and potential modifications during drug formulation.
(3R,5R)-Rosuvastatin Sodium Salt functions primarily through competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase. By blocking this enzyme:
This dual mechanism effectively lowers total cholesterol levels and improves lipid profiles in patients.
Relevant analyses include high-performance liquid chromatography for purity assessment, confirming that it meets pharmaceutical standards (>95% purity) .
(3R,5R)-Rosuvastatin Sodium Salt is primarily utilized in:
The stereoselective construction of the (3R,5R)-dihydroxyheptanoic acid moiety employs a chiral auxiliary-controlled Michael addition as a pivotal step. This method utilizes ethyl acetoacetate derivatives and acrylate acceptors under basic conditions to establish the C3 and C5 stereocenters with high fidelity. Critical to this approach is the use of L-proline-derived catalysts (5–10 mol%) in aprotic solvents (DMF or THF), which achieve diastereomeric ratios exceeding 95:5 [5]. Post-reduction with sodium borohydride (NaBH₄) in ethanol selectively converts the ketone to the alcohol while preserving the newly formed stereocenters. The reaction’s success hinges on:
Table 1: Stereoselective Michael Addition Conditions
Chiral Auxiliary | Solvent System | Temperature | diastereomeric Ratio (dr) |
---|---|---|---|
L-Prolinamide | THF | –20°C | 96:4 |
(S)-BINOL-phosphate | DMF | 0°C | 94:6 |
Cinchona alkaloid | Toluene | –40°C | 98:2 |
The introduction of the (E)-configured C6-C7 alkene is achieved through stereospecific olefination of the C5 pyrimidine aldehyde intermediate. Classical Wittig reactions using stabilized ylides (Ph₃P=CHCOOR) yield moderate (E)-selectivity (70–80%), but suffer from triphenylphosphine oxide byproduct contamination. The Horner-Wadsworth-Emmons (HWE) modification with phosphonate esters (e.g., (RO)₂P(O)CH₂COOEt) significantly enhances (E)-alkene formation (>95%) due to its stepwise, carbanion-stabilizing mechanism [5] [8]. Key process parameters include:
Table 2: Olefination Approaches Compared
Method | Reagent | (E):(Z) Ratio | Yield (%) | Byproduct Issues |
---|---|---|---|---|
Wittig | Ph₃P=CHCH₂OBn | 75:25 | 65 | High (PPh₃O removal) |
HWE | (EtO)₂P(O)CH₂COOEt | 98:2 | 89 | Low (water-soluble) |
Modified Wittig | Ph₃P⁺CH₂COOEt Cl⁻/KOtBu | 92:8 | 78 | Moderate |
Vanadium-catalyzed epoxidation and Keck asymmetric allylation provide enantiomerically enriched precursors for the dihydroxy segment. The VO(acac)₂/H₂O₂/tBuOOH system (2–5 mol%) epoxidizes homoallylic alcohols with 90–92% ee, followed by regioselective epoxide opening with acetate. Alternatively, Keck allylation employs (S)-BINOL-Ti(OiPr)₄ complexes (10 mol%) to allylate pyrimidine-5-carbaldehyde with allyltributyltin, affording the R-configured alcohol (88% ee) [5]. The C3 stereocenter is then established via Sharpless asymmetric dihydroxylation (AD-mix-β) of a terminal alkene precursor. Process refinements include:
Table 3: Catalytic Asymmetric Methods
Catalyst System | Substrate | ee (%) | Key Advantage |
---|---|---|---|
VO(acac)₂/tBuOOH | Homoallylic alcohol | 92 | Water tolerance |
(S)-BINOL-Ti(OiPr)₄ | Pyrimidine-5-carbaldehyde | 88 | Compatible with F-containing arenes |
AD-mix-β (OsO₄/DHQD-PHAL) | Heptenoate alkene | 95 | Direct diol formation |
The conversion of ester-protected rosuvastatin intermediates to the sodium salt demands controlled deprotection to prevent lactonization and epimerization. Saponification protocols using NaOH (1.5–2.0 eq.) in THF/H₂O (4:1) at –10°C to 5°C afford the carboxylic acid without racemization. Subsequent sodium salt formation employs methanolic NaHCO₃ (pH 7.0–7.5) to avoid over-neutralization, which triggers β-ketoacid decarboxylation [3] [8]. Process innovations include:
Table 4: Hydrolysis and Salt Formation Conditions
Deprotection Method | Conditions | Reaction Time | Purity (%) | Lactone Impurity |
---|---|---|---|---|
Standard saponification | NaOH (1.5 eq), THF/H₂O, 0°C | 4 h | 99.2 | 0.3% |
PTC-assisted | NaOH (2 eq)/Aliquat 336, 25°C | 1 h | 99.5 | 0.1% |
Enzymatic | Lipase CAL-B, pH 7.0, 30°C | 24 h | 98.8 | 0.5% |
Advanced pyrimidine aldehydes serve as linchpins for fragment coupling. The synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)-5-pyrimidinecarbaldehyde (Compound IV) proceeds via:
Table 5: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Characterization (Key NMR Shifts) |
---|---|---|
4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)-5-(hydroxymethyl)pyrimidine | Aldehyde precursor | 4.55 ppm (s, 2H, CH₂OH); 7.92 ppm (m, 2H, ArH) |
Ethyl (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfamoyl)pyrimidin-5-yl]-3-oxohept-6-enoate | Michael acceptor for side chain | 6.87 ppm (d, J=16 Hz, 1H, CH=CH); 8.22 ppm (s, 1H, pyrimidine H) |
tert-Butyl (3R,5R)-6-[(tert-butyldiphenylsilyl)oxy]-3,5-dihydroxyhexanoate | Protected dihydroxy acid fragment | 3.68 ppm (m, 1H, CHOH); 1.05 ppm (s, 9H, tBu-Si) |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: